molecular formula C17H26N4O B1664793 Alniditan CAS No. 152317-89-0

Alniditan

Número de catálogo B1664793
Número CAS: 152317-89-0
Peso molecular: 302.4 g/mol
Clave InChI: QVSXOXCYXPQXMF-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alniditan is a 5-HT 1D receptor agonist with migraine-preventive effects . It is of interest that a compound based on a benzopyran manifests much the same activity .


Synthesis Analysis

The synthesis of Alniditan involves several steps . The process begins with the alkylation of phenol with 2-bromobutyrolactone, leading to the ether. This product is then oxidized with chromium trioxide to produce the substituted succinic anhydride. Treatment of the anhydride with polyphosphoric acid leads to the acylation of the aromatic ring and the formation of the benzopyranone ring .


Molecular Structure Analysis

Alniditan has a molecular formula of C17H26N4O . The 2D structure of the ligand can be drawn using the NCI/CADD Chemical Identifier Resolver .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Alniditan are complex and involve multiple steps . These include alkylation, oxidation, acylation, reduction, and displacement reactions .


Physical And Chemical Properties Analysis

Alniditan has a molar mass of 302.422 g·mol −1 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Aplicaciones Científicas De Investigación

Alniditan's Role in Migraine Treatment

Alniditan has been identified as a new 5HT1D receptor agonist, distinct from sumatriptan and other indole derivatives, used for acute migraine treatment. A study by Goldstein et al. (1996) in "Cephalalgia" highlighted its effectiveness in providing headache relief, demonstrating a dose-dependent reduction in headache recurrence rate and improved associated symptoms like nausea, phonophobia, and photophobia. Alniditan's superiority over placebo in reducing these symptoms was noted, along with its well-tolerated nature despite some side effects like head pressure and hot flushes (Goldstein et al., 1996).

Pharmacological Comparison with Other Migraine Medications

Lesage et al. (1998) in "British Journal of Pharmacology" compared alniditan's agonistic properties with sumatriptan and dihydroergotamine on human 5‐HT1B and 5‐HT1D receptors. The study found alniditan to be a full agonist at these receptors, indicating its potential efficacy in treating migraines. Interestingly, alniditan showed higher potency than sumatriptan at the 5‐HT1B receptor and was twice as potent at the 5‐HT1D receptor (Lesage et al., 1998).

Alniditan's Binding Properties and Agonist Potency

Leysen et al. (1996) in "Molecular Pharmacology" explored alniditan's receptor-binding profile, revealing its nanomolar affinity for various 5-HT1D and 5-HT1A receptors. This study underscored alniditan's potential in exerting cranial vasoconstrictive and antimigraine properties due to its potent agonist action at these receptors (Leysen et al., 1996).

Transdermal and Intranasal Delivery Methods

Jadoul et al. (1996) in "Pharmaceutical Research" assessed the feasibility of electrically enhanced transdermal delivery of alniditan, offering a novel delivery method for migraine treatment. This study demonstrated the effectiveness of iontophoretic delivery systems for antimigraine compounds (Jadoul et al., 1996). Additionally, Diener et al. (2001) in "Cephalalgia" reported on the efficacy of intranasal alniditan in relieving migraine headaches, with over two-thirds of patients experiencing headache relief within 1 hour of administration (Diener et al., 2001).

Vasoconstriction and Neurogenic Inflammation Effects

Van de Water et al. (1996) in "European Journal of Pharmacology" found that alniditan selectively constricted the carotid arterial blood flow in anaesthetized dogs, with minimal effects on other cardiovascular variables. This selective vasoconstriction in the carotid vascular bed may underpin its effectiveness in migraine treatment (Van de Water et al., 1996). Limmroth et al. (1999in "European Journal of Pharmacology" also studied alniditan's effect on neurogenic inflammation within the meninges of rats and on rat basilar artery contraction. Alniditan attenuated neurogenic inflammation more potently than sumatriptan and demonstrated less vasoconstrictive effects on the rat basilar artery. This suggests that alniditan's effect is mediated through 5-HT(1B/D) receptors, mainly located prejunctionally, which plays a role in its antimigraine action (Limmroth et al., 1999).

Pharmacokinetics in Migraine Treatment

Roon et al. (1999) in "British Journal of Clinical Pharmacology" analyzed the pharmacokinetic profile of intranasal alniditan during and outside migraine attacks. The study found that absorption of alniditan was not affected by migraine attacks and that early rise in plasma concentrations was related to headache improvement. This understanding of alniditan's pharmacokinetics is crucial in optimizing its use for migraine relief (Roon et al., 1999).

Comparative Efficacy in Migraine Treatment

A study by Diener et al. (2001) in "Cephalalgia" compared the efficacy and safety of subcutaneous alniditan and sumatriptan in acute migraine treatment. The results indicated that sumatriptan was slightly more effective than alniditan in achieving pain-free status at 2 hours post-administration, although the difference was clinically minor. This study provides valuable insights into the comparative effectiveness of these migraine treatments (Diener et al., 2001).

Propiedades

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSXOXCYXPQXMF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870005
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alniditan

CAS RN

152317-89-0
Record name Alniditan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152317-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alniditan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alniditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNIDITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alniditan
Reactant of Route 2
Reactant of Route 2
Alniditan
Reactant of Route 3
Reactant of Route 3
Alniditan
Reactant of Route 4
Reactant of Route 4
Alniditan
Reactant of Route 5
Reactant of Route 5
Alniditan
Reactant of Route 6
Reactant of Route 6
Alniditan

Citations

For This Compound
482
Citations
JE Leysen, W Gommeren, L Heylen, WH Luyten… - Molecular …, 1996 - ASPET
… [3H]Alniditan revealed very rapid association and dissociation … We investigated 25 compounds for inhibition of [3H]alniditan and [… We demonstrated that alniditan is a potent agonist at h5-…
Number of citations: 113 molpharm.aspetjournals.org
A Jadoul, N Lecouturier, J Mesens, W Caers… - Journal of controlled …, 1998 - Elsevier
The aim of this study was to evaluate the transdermal permeation of alniditan by electroporation and to compare with iontophoretic delivery. The influence of the electrical parameters of …
Number of citations: 29 www.sciencedirect.com
P Bonaventure, A Schotte, P Cras… - Receptors & channels, 1997 - europepmc.org
… [3H] alniditan binding was detected. Selective 5-HT1B receptor labeling was achieved using [3H] alniditan in the … The present data indicate that [3H] alniditan is a suitable radioligand for …
Number of citations: 70 europepmc.org
HC Diener, P Tfelt-Hansen, F De Beukelaar… - …, 2001 - journals.sagepub.com
… injection of placebo, 2 doses of alniditan (1.4 mg and 1.8 mg) … alniditan 1.4 mg (309), alniditan 1.8 mg (141) and sumatriptan 6 mg (317). The lower number of subjects in the alniditan …
Number of citations: 23 journals.sagepub.com
AS Lesage, R Wouters, P Van Gompel… - British journal of …, 1998 - Wiley Online Library
Alniditan, a novel migraine abortive agent, is a potent 5‐HT 1B /5‐HT 1D receptor agonist of nM affinity. We compared the agonistic properties of alniditan, sumatriptan and …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
A Jadoul, J Mesens, W Caers, F de Beukelaar… - Pharmaceutical …, 1996 - Springer
Purpose. The aim of this paper was to assess the feasibility of electrically enhanced transdermal delivery of alniditan, a novel 5 HT 1D agonist for the treatment of migraine. Methods. An …
Number of citations: 37 link.springer.com
J Goldstein, CGH Dahlöf, HC Diener, J Olesen… - …, 1996 - Wiley Online Library
… mg) Time to onset of relief decreased with increasing alniditan dose, and there was a dose.… responded to alniditan 1.4 mg, significantly less than for placebo (p 0.018). Alniditan was …
Number of citations: 40 onlinelibrary.wiley.com
Roon, Soons, Uitendaal, D Beukelaar… - British journal of clinical …, 1999 - Wiley Online Library
… profiles of intranasal alniditan during with those outside migraine attacks. Alniditan was rapidly … , suggesting that all the alniditan was absorbed through the nasal mucosa. The kinetics of …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
P De Vries, EW Willems, JPC Heiligers… - European journal of …, 1998 - Elsevier
… 5-HT 1B/1D receptor agonist, alniditan, on systemic and carotid … On the other hand, iv doses of alniditan (3, 10, 30 and 100 … to alniditan (maximum change: +103±39%). The dose of …
Number of citations: 11 www.sciencedirect.com
A Van de Water, J D'Aubioul, W Van Gerven… - European journal of …, 1996 - Elsevier
… alniditan at 5 μg/kg iv were similar to those after sumatriptan 15 μg/kg iv but larger/longer after alniditan … carotid arterial vascular resistance by alniditan was similar in dogs premedicated …
Number of citations: 14 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.